(R)-3-Bromopyrrolidine hydrochloride
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Description
“®-3-Bromopyrrolidine hydrochloride” likely refers to a hydrochloride salt of a bromopyrrolidine compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .
Synthesis Analysis
While specific synthesis methods for “®-3-Bromopyrrolidine hydrochloride” were not found, similar compounds are often synthesized through various chemical reactions. For instance, metformin hydrochloride was synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Scientific Research Applications
Enantioselective Synthesis : A study by Chen, Zhou, and Yeung (2012) developed an enantioselective approach for synthesizing 2-substituted 3-bromopyrrolidines. This process involved an amino-thiocarbamate catalyzed bromoaminocyclization of olefinic amides, leading to the production of pyrrolidine products that can be converted into other useful building blocks (Chen, Zhou, & Yeung, 2012).
Novel Synthesis Protocol : D’hooghe, Aelterman, and de Kimpe (2009) reported a novel protocol for preparing 3-amino-2-methylpyrrolidines. This involved reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion into 3-bromopyrrolidines. This methodology provides a new approach to synthesize the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Antibacterial Agent Synthesis : Rosen et al. (1988) developed efficient asymmetric syntheses of the enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, highlighting the role of 3-bromopyrrolidine-based compounds in developing new antibacterial therapies (Rosen et al., 1988).
Biocatalysis : Li et al. (2001) explored the hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, leading to the formation of N-benzyl-3-hydroxypyrrolidine. This research demonstrates the potential of biocatalysis in the selective and efficient synthesis of 3-bromopyrrolidine derivatives (Li et al., 2001).
properties
IUPAC Name |
(3R)-3-bromopyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYGRPMTUNGBJ-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Bromopyrrolidine hydrochloride |
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